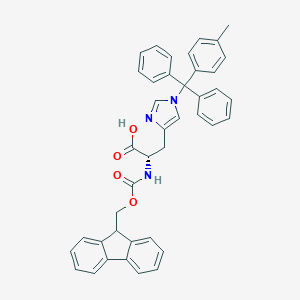

Fmoc-His(Mtt)-OH

概要

説明

Fmoc-His(Mtt)-OH: is a derivative of histidine, an essential amino acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a 4-methyltrityl (Mtt) protecting group at the imidazole side chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) to protect the functional groups of histidine during the synthesis process, ensuring that the desired peptide sequence is accurately assembled.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-His(Mtt)-OH typically involves the protection of the histidine amino acid. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting histidine with Fmoc chloride in the presence of a base such as sodium carbonate. The imidazole side chain is then protected using the Mtt group, which is introduced by reacting the Fmoc-protected histidine with 4-methyltrityl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized compound.

化学反応の分析

Structural Features and Reactivity

Fmoc-His(Mtt)-OH (, MW 633.7 g/mol ) incorporates two orthogonal protecting groups:

-

Fmoc : Removed under basic conditions (e.g., piperidine) during SPPS.

-

Mtt : A highly acid-labile group cleaved with trifluoroacetic acid (TFA) .

The Mtt group’s placement on the τ-nitrogen leaves the π-nitrogen exposed, which can influence racemization during activation (see Section 2). Its acid lability (∼3× faster cleavage than Trt ) enables selective deprotection in multi-step syntheses.

Racemization During Coupling Reactions

Histidine derivatives are prone to racemization due to imidazole-mediated deprotonation of the α-hydrogen. Comparative studies reveal:

| Derivative | Racemization (%) at 25°C | Racemization (%) at 80°C |

|---|---|---|

| Fmoc-His(Trt)-OH | 7.8 | 16.6 |

| Fmoc-His(MBom)-OH | 0.3 | 0.8 |

| This compound* | ~5–10 (estimated) | ~15–20 (estimated) |

*Data inferred from structural analogs . The Mtt group, like Trt, provides limited protection against racemization compared to π-nitrogen-protected derivatives (e.g., MBom).

Deprotection Reactions and Conditions

The Mtt group is cleaved under mild acidic conditions, enabling orthogonal deprotection:

| Protecting Group | Cleavage Reagent | Time |

|---|---|---|

| Mtt | 1–2% TFA in DCM | 5–10 min |

| Trt | 20–30% TFA in DCM | 30–60 min |

| MBom | TFA/water/triisopropylsilane | 2–3 hr |

This selectivity allows sequential removal of Mtt before global deprotection of other acid-labile groups (e.g., tBu or Boc) .

Solubility and Handling Considerations

科学的研究の応用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-His(Mtt)-OH is predominantly used in solid-phase peptide synthesis, allowing for the precise incorporation of histidine residues into peptide chains. The Fmoc group facilitates selective deprotection and subsequent coupling of amino acids, while the Mtt group protects the imidazole nitrogen from unwanted reactions during synthesis. This dual protection is crucial for maintaining the integrity of peptide sequences, particularly those involving complex structures.

High Fidelity and Low Racemization

Research indicates that this compound exhibits high fidelity during coupling reactions with other amino acids, resulting in low racemization rates. This characteristic is essential for synthesizing peptides that require specific stereochemistry, which is often critical for their biological activity.

Biological Research

Enzyme-Substrate Interactions

Peptides synthesized using this compound are employed to study enzyme-substrate interactions. Histidine residues play a pivotal role in many enzymes' active sites, influencing their catalytic mechanisms. Understanding these interactions can lead to insights into enzyme functionality and regulation.

Receptor Binding Studies

Histidine's unique properties allow it to participate in receptor binding studies, where its imidazole side chain can coordinate with metal ions or interact with other biomolecules. This application is particularly relevant in drug design and development, where understanding binding affinities can inform therapeutic strategies.

Medicinal Chemistry

Therapeutic Agent Development

Peptides containing histidine residues are increasingly utilized in developing therapeutic agents, including enzyme inhibitors and antimicrobial peptides. The ability to synthesize these peptides with high purity using this compound enhances their potential as drug candidates.

Diagnostic Applications

In addition to therapeutic uses, peptides synthesized with this compound are also employed in diagnostic assays. The specificity and stability of histidine-containing peptides make them suitable for various tests and analyses in clinical settings.

Industrial Applications

Pharmaceutical Manufacturing

The pharmaceutical industry utilizes this compound for large-scale peptide synthesis. Automated peptide synthesizers facilitate the production of high-quality peptides necessary for drug formulation and testing .

Production of Diagnostic Peptides

Furthermore, this compound plays a role in producing diagnostic peptides used in assays across various medical fields, enhancing the reliability and efficacy of diagnostic tests.

作用機序

The mechanism of action of Fmoc-His(Mtt)-OH is primarily related to its role in peptide synthesis. The Fmoc and Mtt protecting groups prevent unwanted side reactions during the synthesis process, ensuring that the histidine residue is correctly incorporated into the peptide chain. The Fmoc group is removed by base treatment, exposing the amino group for further coupling reactions. The Mtt group is removed by acid treatment, freeing the imidazole side chain for participation in biochemical interactions.

類似化合物との比較

Fmoc-His(Trt)-OH: Similar to Fmoc-His(Mtt)-OH but uses a trityl (Trt) group for side chain protection.

Fmoc-His(Boc)-OH: Uses a tert-butoxycarbonyl (Boc) group for side chain protection.

Fmoc-His(Dnp)-OH: Uses a dinitrophenyl (Dnp) group for side chain protection.

Uniqueness: this compound is unique due to the specific combination of Fmoc and Mtt protecting groups, which provide optimal protection and deprotection conditions for histidine residues. The Mtt group is particularly advantageous because it can be removed under milder conditions compared to other protecting groups, reducing the risk of side reactions and degradation of the peptide.

生物活性

Fmoc-His(Mtt)-OH is a protected derivative of histidine, characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a 4-methyltrityl (Mtt) group at the imidazole side chain. This compound is predominantly used in solid-phase peptide synthesis (SPPS), facilitating the incorporation of histidine into peptides while protecting its reactive groups during synthesis. The biological activity of peptides synthesized with this compound is significant, particularly in enzyme-substrate interactions, receptor binding, and signal transduction pathways.

The synthesis of this compound involves several chemical reactions, primarily focused on deprotection and coupling reactions. The Fmoc group can be removed using piperidine, while the Mtt group is typically deprotected using trifluoroacetic acid (TFA) under mild conditions. This selective deprotection is crucial for introducing modifications or forming specific disulfide bonds in complex peptide sequences.

Table 1: Summary of Chemical Reactions Involved

| Reaction Type | Reagents Used | Purpose |

|---|---|---|

| Deprotection | Piperidine | Removal of Fmoc group |

| Deprotection | TFA | Removal of Mtt group |

| Coupling | DIC, HOBt | Formation of peptide bonds |

Biological Activity

Peptides synthesized using this compound exhibit various biological activities due to the unique properties of histidine. Histidine residues are known for their role in enzyme catalysis and metal ion coordination, making them essential in many biochemical processes.

The biological activity of peptides containing histidine is often attributed to:

- Enzyme Catalysis : Histidine residues frequently participate in enzyme active sites, facilitating substrate binding and catalysis.

- Metal Ion Coordination : The imidazole side chain can coordinate metal ions, which are critical for the function of many metalloenzymes.

- Signal Transduction : Peptides with histidine can act as signaling molecules or as part of larger signaling pathways.

Case Studies and Research Findings

- Cytotoxicity Studies : Research has demonstrated that peptides synthesized with this compound exhibit varying levels of cytotoxicity against different cancer cell lines. For instance, linear and cyclic analogues derived from these peptides showed significant cytotoxic effects against HepG2 and HT-29 cell lines, indicating their potential as therapeutic agents .

- Therapeutic Applications : Peptides containing histidine have been utilized in drug development, particularly in creating enzyme inhibitors and antimicrobial peptides. For example, studies have shown that histidine-rich peptides can enhance the efficacy of chemotherapeutic agents such as methotrexate by improving cellular uptake without eliciting an immune response .

- Signal Pathway Analysis : In a study investigating the role of histidine-containing peptides in signal transduction, it was found that these peptides could modulate cytokine release profiles, which are critical in inflammatory responses .

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H35N3O4/c1-28-20-22-31(23-21-28)41(29-12-4-2-5-13-29,30-14-6-3-7-15-30)44-25-32(42-27-44)24-38(39(45)46)43-40(47)48-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46)/t38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOCIIYDYLYWEU-LHEWISCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H35N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568888 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133367-34-7 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the Mtt protecting group in Fmoc-His(Mtt)-OH for peptide synthesis?

A1: The Mtt (4-methyltrityl) group in this compound serves as a temporary protecting group for the imidazole side chain of histidine during peptide synthesis []. This group is highly sensitive to acidic conditions, allowing for its selective removal during synthesis without affecting other protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) []. This selective deprotection is crucial for introducing modifications or forming specific disulfide bonds in complex peptide sequences.

Q2: How does the synthesis of this compound differ from other similar protected histidine derivatives?

A2: The synthesis of this compound utilizes dichlorodimethylsilane as a dual protecting reagent []. Under basic conditions, this reagent introduces both the Mtt group on the imidazole ring and the Fmoc group on the α-amino group of histidine simultaneously. This one-pot approach can potentially simplify the synthesis compared to methods requiring separate protection steps.

Q3: Are there any spectroscopic data available to confirm the structure of this compound?

A3: Yes, the structure of this compound has been confirmed using ¹H NMR and mass spectrometry (MS) []. These spectroscopic techniques provide information about the arrangement of atoms and the molecular weight of the compound, respectively, offering strong evidence for its successful synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。